molecular formula C12H19N B359225 (2-Methylpropyl)(2-phenylethyl)amine CAS No. 24070-12-0

(2-Methylpropyl)(2-phenylethyl)amine

Cat. No.: B359225
CAS No.: 24070-12-0
M. Wt: 177.29g/mol
InChI Key: MYJFFRMEBNWEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpropyl)(2-phenylethyl)amine is an organic compound with the molecular formula C12H19N It is a derivative of phenethylamine, characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

(2-Methylpropyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist . The hTAAR1 is known to regulate monoamine neurotransmission .

Mode of Action

Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As a derivative, this compound may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by phenethylamine involve the regulation of monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the release of norepinephrine and dopamine, which are key neurotransmitters involved in various physiological functions such as mood regulation and response to stress .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . This results in the conversion of phenethylamine to phenylacetic acid . For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration

Result of Action

The molecular and cellular effects of phenethylamine’s action involve the stimulation of the central nervous system . This is achieved through the release of norepinephrine and dopamine, which can lead to effects such as increased alertness, mood elevation, and increased energy levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(2-phenylethyl)amine typically involves the alkylation of phenethylamine with 2-methylpropyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-Methylpropyl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure without the 2-methylpropyl group.

    Amphetamine: Contains a methyl group on the alpha carbon.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.

Uniqueness

(2-Methylpropyl)(2-phenylethyl)amine is unique due to the presence of the 2-methylpropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence its binding affinity to receptors and its metabolic stability, making it a compound of interest for further research.

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJFFRMEBNWEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.